3-(2-Piperidyl)-1-propanol Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

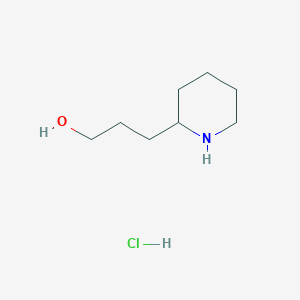

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-piperidin-2-ylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c10-7-3-5-8-4-1-2-6-9-8;/h8-10H,1-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAYHGTJWECNNBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90226-88-3 | |

| Record name | 2-Piperidinepropanol, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90226-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

3-(2-Piperidyl)-1-propanol Hydrochloride physical properties

An In-Depth Technical Guide to the Physical Properties of 3-(2-Piperidyl)-1-propanol Hydrochloride

Introduction

This compound is a piperidine derivative, a class of compounds of significant interest in medicinal chemistry and drug development due to the prevalence of the piperidine ring in numerous biologically active molecules. As a hydrochloride salt, its physicochemical properties, particularly solubility and solid-state characteristics, are fundamentally altered compared to its free base form. A comprehensive understanding of these physical properties is a critical prerequisite for its application in research and development, influencing everything from reaction kinetics and purification to formulation and bioavailability.

This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed examination of the core physical properties of this compound. It moves beyond a simple data sheet to explain the causality behind the experimental methodologies used to determine these properties, ensuring a robust and reproducible approach for researchers.

Chemical Identity and Core Properties

To ensure clarity and precision, it is essential to define the molecule's fundamental characteristics. The hydrochloride salt structure incorporates a protonated piperidine nitrogen, which forms an ionic bond with the chloride ion. This structural feature is paramount as it dictates many of the compound's physical behaviors.

-

Chemical Structure:

(Self-generated image, as no direct URL is available for the structure)

-

IUPAC Name: 3-(piperidin-2-yl)propan-1-ol;hydrochloride

-

CAS Number: 90226-88-3[1]

-

Synonyms: 3-(2-piperidinyl)-1-propanol hydrochloride

The core physical properties are summarized below. It is noteworthy that while some properties are computationally derived or available from suppliers, key experimental values such as melting point and specific solubility are not widely published, underscoring the importance of the experimental protocols detailed in this guide.

| Property | Value / Description | Source / Rationale |

| Molecular Formula | C₈H₁₇NO · HCl | Derived from structure |

| Molecular Weight | 179.69 g/mol | Sigma-Aldrich |

| Appearance | Expected to be a white to off-white crystalline solid. | Typical for organic hydrochloride salts. |

| Purity | ≥95% | AChemBlock (via Sigma-Aldrich) |

| Melting Point | Data not available.[1] | Requires experimental determination (see Protocol 1). |

| Boiling Point | Data not available; likely to decompose upon strong heating. | Typical for hydrochloride salts. |

| Solubility | Expected to be soluble in water and polar protic solvents like methanol and ethanol; poorly soluble in non-polar solvents.[2] | The ionic nature of the hydrochloride salt enhances solubility in polar solvents.[2] Requires experimental confirmation (see Protocol 2). |

| Storage Temperature | 0-8 °C | AChemBlock (via Sigma-Aldrich) |

Experimental Methodologies: A Practical Approach

The absence of published experimental data for certain properties necessitates robust and validated protocols for their determination. The following sections provide step-by-step methodologies grounded in established laboratory principles.

Protocol 1: Melting Point Determination via Capillary Method

Expertise & Rationale: The melting point is a crucial indicator of a compound's purity. A sharp melting range (typically 0.5-1.5 °C) is characteristic of a pure substance, while impurities will depress and broaden the melting range.[3] The capillary method is a standard and reliable technique.[4] We employ a slow heating rate near the expected melting point to allow the system to remain in thermal equilibrium, ensuring an accurate reading.[3]

Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered. This can be achieved by gently crushing a small amount with a spatula on a watch glass.

-

Obtain a glass capillary tube, sealed at one end.[5]

-

Press the open end of the capillary tube into the powdered sample until a small amount (1-2 mm in height) of the compound enters the tube.[6]

-

Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. To ensure dense packing, drop the capillary tube, closed-end down, through a long, narrow glass tube onto the benchtop.[3][5]

-

-

Apparatus Setup (Modern Digital Apparatus, e.g., Mel-Temp):

-

Turn on the melting point apparatus to pre-heat.[5]

-

If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-20 °C/minute to get a rough estimate.[3]

-

For the accurate measurement, set the starting temperature to at least 20 °C below the estimated melting point.[5]

-

Set the heating ramp rate to a slow value, typically 1-2 °C per minute, for the region near the expected melting point.

-

-

Measurement & Observation:

-

Insert the packed capillary tube into the sample holder of the apparatus.[5]

-

Observe the sample through the magnifying eyepiece.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Continue heating and record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.[5]

-

The melting point is reported as the range T₁ - T₂.

-

Allow the apparatus to cool sufficiently before performing a second measurement to confirm the result.

-

Caption: Workflow for Melting Point Determination.

Protocol 2: Equilibrium Aqueous Solubility Determination (Shake-Flask Method)

Expertise & Rationale: The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[7][8] This method ensures that the system reaches a true equilibrium between the undissolved solid and the saturated solution, providing a definitive solubility value under specific conditions (e.g., pH, temperature). This is far more accurate than kinetic solubility tests, which can overestimate solubility due to the formation of supersaturated solutions.[9][10] For an ionizable compound like this compound, determining solubility across a physiological pH range (1.2–6.8) is critical for predicting its behavior in vivo.[8]

Methodology:

-

Preparation of Media:

-

Sample Incubation:

-

Add an excess amount of solid this compound to a series of glass vials. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment to guarantee saturation.[7]

-

Add a precise volume (e.g., 5 mL) of each prepared buffer to the corresponding vials.

-

Seal the vials securely to prevent solvent evaporation.[7]

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).[7][8]

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours; the exact time should be determined experimentally by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.[7][11]

-

-

Separation and Analysis:

-

After incubation, allow the vials to stand briefly to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Immediately filter the supernatant through a suitable syringe filter (e.g., 0.22 µm PVDF) that has been pre-validated for low compound binding. This step is critical to remove all undissolved microparticulates.[7][11]

-

Accurately dilute the clear filtrate with an appropriate solvent (e.g., mobile phase for HPLC).

-

Quantify the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS/MS.[11]

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility in mg/mL or µg/mL for each pH condition.

-

The experiment should be performed in at least triplicate for each condition to ensure statistical validity.[8]

-

Report the results in a table, clearly stating the temperature and pH of each measurement.

-

Conclusion

While publicly available data on the specific physical properties of this compound is limited, this guide provides the necessary framework for its comprehensive characterization. The detailed, validated protocols for determining melting point and equilibrium solubility empower researchers to generate reliable, in-house data essential for drug development and scientific investigation. Adherence to these rigorous experimental methodologies ensures the generation of high-quality, reproducible data, forming a solid foundation for subsequent research endeavors.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. Buy 2-(Piperidin-2-yl)propan-2-ol hydrochloride | 861370-82-3 [smolecule.com]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. westlab.com [westlab.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. who.int [who.int]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. pharmatutor.org [pharmatutor.org]

- 11. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

3-(2-Piperidyl)-1-propanol Hydrochloride chemical structure and CAS number

An In-Depth Technical Guide to 3-(2-Piperidyl)-1-propanol Hydrochloride

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 90226-88-3), a heterocyclic building block of significant interest to researchers and professionals in organic synthesis and pharmaceutical development. The document elucidates the compound's core chemical identity, including its structure and physicochemical properties. Furthermore, it presents an illustrative synthetic pathway, discusses key analytical characterization techniques, and explores its applications as a pivotal intermediate in the synthesis of biologically active molecules, particularly those targeting the central nervous system. Safety, handling, and storage protocols are also detailed to ensure its proper use in a research and development setting.

Compound Identification and Chemical Properties

A thorough understanding of a chemical's fundamental properties is the cornerstone of its effective application in research and development. This section details the identity and key characteristics of this compound.

Chemical Structure

The molecule consists of a piperidine ring substituted at the 2-position with a propan-1-ol chain. The hydrochloride salt form enhances the compound's stability and aqueous solubility, which is often advantageous for reaction chemistry and formulation.

Caption: Chemical Structure of this compound.

CAS Number and Nomenclature

-

Compound Name: this compound

-

Synonyms: 3-(2-piperidinyl)-1-propanol hydrochloride[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties critical for experimental design, including reaction setup and purification strategies.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₈ClNO | [1] |

| Molecular Weight | 179.69 g/mol | [3] |

| Purity | Typically ≥95% | |

| Appearance | Solid powder (Typical) | [4] |

| Storage Temperature | Store at 0-8 °C or Room Temperature, dry | [3] |

| InChI Key | KAYHGTJWECNNBL-UHFFFAOYSA-N |

Illustrative Synthesis and Characterization

While multiple synthetic routes may exist, the following represents a logical and common strategy for the preparation of 2-substituted piperidine derivatives. This approach is chosen for its reliability and the commonality of its reaction mechanisms in modern organic chemistry.

Conceptual Synthesis Workflow

The synthesis of this compound can be conceptually approached via a multi-step process. The rationale begins with a readily available pyridine precursor, which undergoes side-chain functionalization followed by reduction of the aromatic ring to the desired piperidine structure. The final step involves hydrochloride salt formation. This workflow is designed to control regioselectivity and functional group tolerance.

Caption: Conceptual workflow for the synthesis of the target compound.

Illustrative Synthetic Protocol

Disclaimer: This protocol is illustrative and for educational purposes. All laboratory work should be conducted by trained professionals with appropriate safety measures.

-

Step 1: Synthesis of 2-(3-Hydroxypropyl)pyridine.

-

To a solution of 2-picoline in dry THF under an inert atmosphere (N₂), slowly add a stoichiometric equivalent of a strong base like n-butyllithium at -78 °C to deprotonate the methyl group.

-

After stirring for 30 minutes, add ethylene oxide. The reaction is allowed to warm to room temperature and stirred overnight.

-

Quench the reaction carefully with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography to yield the intermediate alcohol.

-

Causality: The strong base selectively deprotonates the most acidic protons on the methyl group adjacent to the electron-withdrawing pyridine ring, creating a nucleophile that attacks the electrophilic ethylene oxide, thereby elongating the chain by two carbons and introducing a terminal alcohol.

-

-

Step 2: Reduction of 2-(3-Hydroxypropyl)pyridine to 3-(2-Piperidyl)-1-propanol.

-

Dissolve the intermediate from Step 1 in a suitable solvent like ethanol or acetic acid.

-

Add a hydrogenation catalyst, such as Platinum(IV) oxide (Adam's catalyst).

-

Place the reaction mixture in a high-pressure hydrogenation apparatus (e.g., a Parr shaker).

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and agitate at room temperature until hydrogen uptake ceases.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the free base of the target compound.

-

Causality: Catalytic hydrogenation is a standard and effective method for reducing the aromatic pyridine ring to a saturated piperidine ring without affecting the alcohol functional group. Acetic acid can serve as a solvent that protonates the ring nitrogen, facilitating the reduction.

-

-

Step 3: Formation of this compound.

-

Dissolve the crude free base from Step 2 in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

-

Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid precipitate by filtration, wash with cold solvent, and dry under vacuum to yield the final product.

-

Causality: The basic nitrogen of the piperidine ring readily reacts with hydrochloric acid in an acid-base reaction to form the stable, often crystalline, hydrochloride salt.

-

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial structural motif and intermediate.

-

Heterocyclic Building Block: The piperidine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. This compound provides a pre-formed piperidine ring with a reactive hydroxyl group, allowing for further chemical elaboration.

-

CNS Drug Discovery: Its structure is valuable for developing molecules that target the central nervous system. The piperidine moiety can interact with various receptors and transporters, and the overall lipophilicity and structure are conducive to crossing the blood-brain barrier. It is used as a precursor in the synthesis of potential antidepressants, anxiolytics, and antipsychotics.[3]

-

Organic Synthesis Intermediate: The terminal alcohol provides a handle for various transformations, including esterification, etherification, oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution, making it a versatile intermediate for creating diverse chemical libraries.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical intermediate. This compound is intended for research and development use only.[2]

Hazard Identification

The following is a summary of hazard information derived from available Safety Data Sheets (SDS).

| Hazard Type | GHS Classification & Statements | Pictogram | Source(s) |

| Skin Irritation | H315: Causes skin irritation. | GHS07 | |

| Eye Irritation | H319: Causes serious eye irritation. | GHS07 | |

| Respiratory Irrit. | H335: May cause respiratory irritation. | GHS07 |

Recommended Handling Procedures

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid formation and inhalation of dust and aerosols.[2]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[2][5]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

Spills: In case of a spill, contain the material and clean up using appropriate methods for solid chemical spills, avoiding dust generation.

Storage Conditions

-

Container: Store in a tightly closed container.[2]

-

Environment: Keep in a dry, cool, and well-ventilated place.[2]

-

Incompatibilities: Store away from strong oxidizing agents and incompatible materials.[2][4]

Conclusion

This compound is a valuable chemical intermediate with a well-defined structure and set of properties. Its utility is primarily centered on its role as a versatile building block in the synthesis of more complex molecules, particularly within the pharmaceutical industry for the development of CNS-active agents. The synthetic pathways to access this compound are based on established organic chemistry principles, and its handling requires standard laboratory precautions. This guide provides the foundational technical knowledge for scientists and researchers to effectively and safely incorporate this compound into their development programs.

References

An In-depth Technical Guide to the Physicochemical Characterization of 3-(2-Piperidyl)-1-propanol Hydrochloride: Solubility and Stability

This guide provides a comprehensive framework for characterizing the solubility and stability of 3-(2-Piperidyl)-1-propanol Hydrochloride, a critical endeavor for researchers, scientists, and drug development professionals. While specific experimental data for this compound is not extensively available in public literature, this document outlines the essential methodologies and theoretical underpinnings required to generate this crucial information. By following the protocols detailed herein, researchers can establish a robust physicochemical profile, enabling informed decisions in preclinical and formulation development.

Introduction to this compound

3-(2-Piperidyl)-1-propanol is a piperidine derivative, a class of compounds frequently explored in medicinal chemistry for their diverse biological activities. The hydrochloride salt form is typically employed to enhance aqueous solubility and stability.[1][2] A thorough understanding of its solubility and stability is paramount, as these properties directly influence its bioavailability, manufacturability, and shelf-life. This guide provides the scientific rationale and detailed protocols for determining these key attributes.

Molecular Structure and Basic Properties:

-

Chemical Name: this compound

-

CAS Number: 90226-88-3[3]

-

Molecular Formula: C₈H₁₈ClNO[3]

-

Molecular Weight: 179.69 g/mol

Solubility Profiling: A Cornerstone of Developability

Solubility is a determining factor for a drug candidate's absorption and, consequently, its therapeutic efficacy. The hydrochloride salt of an amine-containing compound like 3-(2-Piperidyl)-1-propanol is expected to have enhanced aqueous solubility compared to its free base form.[2] However, this must be quantified across a range of physiologically and pharmaceutically relevant conditions.

Thermodynamic Solubility Determination: The Shake-Flask Method

The gold-standard method for determining thermodynamic solubility is the shake-flask technique. This method measures the equilibrium concentration of a solute in a solvent at a specific temperature.

Experimental Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials containing the desired solvents (e.g., purified water, 0.1 N HCl, phosphate-buffered saline (PBS) at pH 7.4, and relevant organic solvents like ethanol).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Subsequently, filter the supernatant through a 0.45 µm filter to remove any particulate matter.

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Causality in Experimental Design:

-

Using an excess of the solid ensures that the resulting solution is saturated.

-

Constant temperature control is critical as solubility is temperature-dependent.[4]

-

The choice of solvents reflects different physiological environments (stomach, intestine) and potential formulation vehicles.

Data Presentation: Solubility Profile

The experimental results should be compiled into a clear and concise table to facilitate analysis and comparison.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | pH of Saturated Solution |

| Purified Water | 25 | [Experimental Value] | [Experimental Value] |

| Purified Water | 37 | [Experimental Value] | [Experimental Value] |

| 0.1 N HCl (pH ~1.2) | 37 | [Experimental Value] | [Experimental Value] |

| PBS (pH 7.4) | 37 | [Experimental Value] | [Experimental Value] |

| Ethanol | 25 | [Experimental Value] | N/A |

Note: The values in this table are placeholders and must be determined experimentally.

Visualizing the Workflow

References

Navigating the Landscape of 3-(2-Piperidyl)-1-propanol Hydrochloride: A Technical Guide for Researchers

For Immediate Release

An In-depth Technical Guide on the Commercial Availability, Synthesis, and Applications of 3-(2-Piperidyl)-1-propanol Hydrochloride for Scientific Professionals.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in this compound (CAS Number: 90226-88-3). It provides a detailed overview of the compound's commercial availability, key chemical properties, and potential applications, addressing the critical need for a consolidated information hub for this specific chemical entity.

Introduction to this compound

This compound is a piperidine derivative, a class of compounds that are of significant interest in medicinal chemistry. The piperidine ring is a prevalent scaffold in a wide array of clinically approved drugs, valued for its favorable physicochemical properties which can enhance drug-like characteristics. The presence of both a hydroxyl group and a piperidine nitrogen in this compound suggests its potential as a versatile building block in the synthesis of more complex molecules with potential biological activity.

Commercial Availability and Sourcing

For researchers and drug developers, securing a reliable supply of starting materials and intermediates is a critical first step. This compound is available from a number of specialized chemical suppliers. The typical purity offered is around 95%, which is suitable for most research and development purposes. When sourcing this compound, it is imperative to verify the CAS number (90226-88-3) to ensure the correct isomeric form is being procured.

Below is a table summarizing some of the known commercial suppliers of this compound:

| Supplier | Purity | Additional Information |

| SynQuest Laboratories [1] | 95% | Available upon request (Price on Application). |

| AccelaChem [2][3] | >95% | Available in various quantities from 0.1g to bulk. |

| MySkinRecipes [4] | ≥95% | Marketed for use as a pharmaceutical intermediate. |

| SinoStandards Bio-Tech [5] | - | Lists the compound as part of their product catalog. |

It is recommended to contact suppliers directly for up-to-date pricing, availability, and to request a Certificate of Analysis (CoA) to confirm the identity and purity of the compound.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

Key Physicochemical Data:

| Property | Value |

| CAS Number | 90226-88-3 |

| Molecular Formula | C₈H₁₈ClNO |

| Molecular Weight | 179.69 g/mol [1] |

Due to the limited availability of published data for this specific compound, a detailed experimental protocol for its characterization is provided below. This protocol outlines a standard workflow for verifying the identity and purity of a procured sample.

Protocol 1: Comprehensive Characterization of this compound

Objective: To confirm the identity and assess the purity of a commercial sample of this compound.

Methodology:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra.

-

Rationale: NMR spectroscopy will provide detailed information about the molecular structure, confirming the presence of the piperidine ring, the propanol chain, and their connectivity. The integration of proton signals will help in assessing the relative number of protons in different chemical environments.

-

-

Infrared (IR) Spectroscopy:

-

Prepare a sample using a suitable method (e.g., KBr pellet or thin film).

-

Acquire the IR spectrum.

-

Rationale: IR spectroscopy will identify the presence of key functional groups, such as the O-H stretch of the alcohol, the N-H stretch of the secondary amine hydrochloride, and C-H and C-N bonds.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample.

-

Infuse the sample into a mass spectrometer (e.g., using electrospray ionization - ESI).

-

Acquire the mass spectrum.

-

Rationale: Mass spectrometry will determine the molecular weight of the compound, which should correspond to the calculated molecular weight of the free base (144.24 g/mol ) upon loss of HCl.

-

Data Interpretation Workflow:

Caption: Workflow for the analytical characterization of this compound.

Potential Applications in Research and Drug Development

While specific pharmacological data for this compound is not widely published, its structural motifs suggest several potential areas of application in medicinal chemistry. The piperidine scaffold is a key component in numerous central nervous system (CNS) active drugs.

Logical Framework for Application Exploration:

Caption: Rationale for exploring this compound in CNS drug discovery.

One Thai supplier, MySkinRecipes, notes its use as a precursor in the synthesis of bioactive compounds, particularly those targeting the central nervous system such as antidepressants, anxiolytics, and stimulants[4]. The structure is suggested to facilitate crossing the blood-brain barrier, a critical property for CNS-acting drugs[4].

Synthesis Pathway Considerations

Conceptual Synthesis Workflow:

Caption: A conceptual synthetic pathway for this compound.

This conceptual pathway serves as a starting point for synthetic chemists. The choice of protecting groups and specific reagents would require experimental optimization.

Safety and Handling

A Safety Data Sheet (SDS) for this compound indicates that it should be handled with care. It is intended for research and development purposes only and is not for medicinal, household, or other uses. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed.

Conclusion

This compound represents a chemical entity with potential as a building block in medicinal chemistry, particularly for the development of novel CNS-active compounds. While its commercial availability makes it accessible for research, the limited publicly available data on its synthesis, detailed properties, and specific applications necessitates a thorough in-house characterization and exploration by interested research groups. This guide provides a foundational framework for scientists and drug developers to begin their investigation into the potential of this intriguing molecule.

References

- 1. CAS 90226-88-3 | 4H01-5-2H | MDL MFCD22573686 | this compound | SynQuest Laboratories [synquestlabs.com]

- 2. 90226-88-3,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 90226-88-3,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. This compound [myskinrecipes.com]

- 5. 3-(2-Piperidyl)-1- propanol Hydrochloride|90226-88-3-SinoStandards Bio-Tech [sinostandards.net]

The Strategic Role of 3-(2-Piperidyl)-1-propanol Hydrochloride as a Chiral Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral piperidine scaffolds are foundational structural motifs in a significant portion of pharmaceuticals, largely due to their ability to form key interactions with biological targets and improve physicochemical properties.[1] This technical guide delves into the specific utility of 3-(2-Piperidyl)-1-propanol hydrochloride, a bifunctional chiral building block, in the stereoselective synthesis of complex molecules. We will explore its inherent stereochemical and conformational features, provide mechanistic insights into its application, and present a generalized experimental workflow for its use in asymmetric synthesis, thereby offering a comprehensive resource for professionals in drug development and organic synthesis.

Introduction: The Imperative of Chirality in Pharmaceutical Design

The stereochemical configuration of a drug molecule is a critical determinant of its pharmacological activity.[2] Enantiomers of the same compound can exhibit vastly different efficacy, selectivity, and toxicity profiles. The piperidine ring, a six-membered nitrogenous heterocycle, is a prevalent core in numerous approved drugs.[1] When a chiral center is introduced, as in 3-(2-Piperidyl)-1-propanol, the resulting scaffold offers a three-dimensional structure that can be precisely tailored to fit protein-binding sites, enhancing biological activity and selectivity.[1][3]

The strategic incorporation of such chiral building blocks serves multiple purposes in drug design:

-

Modulation of Physicochemical Properties: Influencing solubility, lipophilicity, and metabolic stability.[1]

-

Enhancement of Biological Activity: Improving potency and selectivity for the target receptor or enzyme.[1]

-

Improvement of Pharmacokinetic Profiles: Optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[3]

-

Reduction of Toxicity: Minimizing off-target effects, such as hERG cardiac toxicity.[1]

This compound provides two key functional handles—a secondary amine within the piperidine ring and a primary alcohol on the side chain—emanating from a defined stereocenter. This bifunctionality, combined with its specific 3D geometry, makes it a versatile synthon for constructing more complex and potent pharmaceutical agents.

Physicochemical Properties and Stereochemistry

The utility of a chiral building block is fundamentally tied to its structural and chemical properties. This compound possesses a unique combination of features that make it an attractive starting point for multi-step syntheses.

| Property | Value |

| Molecular Formula | C₈H₁₈ClNO |

| Molecular Weight | 179.69 g/mol |

| CAS Number | 90226-88-3 |

| Appearance | Solid |

| Key Functional Groups | Secondary Amine (piperidine), Primary Alcohol |

| Chiral Center | C2 position of the piperidine ring |

The data presented is typical and may vary between suppliers.

The crucial feature of this molecule is the chiral center at the C2 position of the piperidine ring. This single stereocenter dictates the spatial orientation of the 3-hydroxypropyl side chain relative to the ring. The piperidine ring itself typically adopts a stable chair conformation, which places the side chain in either an axial or equatorial position, profoundly influencing its reactivity and how it directs the stereochemistry of subsequent reactions. The hydrochloride salt form enhances stability and improves handling characteristics, making it suitable for a range of reaction conditions following a simple neutralization step.

Core Synthetic Strategy: A Workflow for Asymmetric Synthesis

The application of 3-(2-Piperidyl)-1-propanol as a chiral building block follows a logical progression designed to transfer its inherent chirality to a more complex target molecule. This workflow underscores the importance of protecting group strategy and controlled functional group transformations.

Caption: Generalized workflow for utilizing 3-(2-Piperidyl)-1-propanol.

Mechanistic Causality and Experimental Considerations

4.1. Protecting Group Strategy: The 'Why'

In a bifunctional molecule like this, selectively modifying one functional group while leaving the other untouched is paramount.

-

N-Protection: The piperidine nitrogen is a nucleophilic secondary amine. In many reaction schemes, it would compete with the primary alcohol. Therefore, it is typically "protected" early in the synthesis. The choice of protecting group is critical:

-

Boc (tert-Butoxycarbonyl): Commonly used due to its stability under a wide range of conditions and its straightforward removal with mild acid (e.g., trifluoroacetic acid, TFA).

-

Cbz (Carboxybenzyl): Stable to acidic and basic conditions, but readily removed by catalytic hydrogenation (e.g., H₂ over Palladium catalyst), a method that is orthogonal to acid-labile groups.

-

-

Causality: By protecting the nitrogen, the hydroxyl group becomes the sole reactive nucleophile, allowing for clean, high-yield transformations at the side chain.

4.2. Activation and Substitution: Transferring Chirality

The primary alcohol is not a good leaving group. To make it reactive towards nucleophiles, it must be "activated."

-

Activation: This is typically achieved by converting the alcohol into a sulfonate ester, such as a tosylate (using tosyl chloride, TsCl) or mesylate (using mesyl chloride, MsCl). These are excellent leaving groups.

-

Substitution: The activated side chain is now susceptible to S(_N)2 (bimolecular nucleophilic substitution) attack by a wide range of nucleophiles (e.g., azides, cyanides, organocuprates).

-

Stereochemical Outcome: This S(_N)2 reaction is the cornerstone of chirality transfer. Because the nucleophile attacks from the side opposite the leaving group, the reaction proceeds with a predictable inversion of stereochemistry at the carbon bearing the leaving group, if that carbon is chiral. In the case of 3-(2-Piperidyl)-1-propanol, the chiral center is at C2 of the piperidine ring, not on the side chain. Therefore, the chirality of the C2 center is preserved, and it acts as a steric director, influencing the approach of reagents to the side chain.

Representative Experimental Protocol: N-Protection and O-Activation

This protocol describes a general, self-validating procedure for the initial steps of utilizing (R)-3-(2-Piperidyl)-1-propanol hydrochloride.

Objective: To synthesize (R)-1-Boc-2-(3-(tosyloxy)propyl)piperidine.

Step-by-Step Methodology:

-

Neutralization:

-

Dissolve (R)-3-(2-Piperidyl)-1-propanol hydrochloride (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM).

-

Add a mild aqueous base, like saturated sodium bicarbonate solution, and stir vigorously until the evolution of CO₂ ceases.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the free base as an oil.

-

Causality: This step removes the HCl salt, liberating the nucleophilic nitrogen for the subsequent reaction.

-

-

N-Protection:

-

Re-dissolve the free base oil in DCM.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) and a non-nucleophilic base like triethylamine (1.2 equiv.).

-

Stir the reaction at room temperature for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Causality: Triethylamine acts as a scavenger for any residual acid and ensures the reaction proceeds to completion. Boc₂O selectively protects the more nucleophilic amine over the alcohol.

-

-

Purification & Characterization:

-

Quench the reaction with water and perform an aqueous workup.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure N-Boc protected intermediate.

-

Confirm the structure using ¹H NMR and Mass Spectrometry.

-

-

O-Activation (Tosylation):

-

Dissolve the purified N-Boc intermediate in DCM and cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 equiv.) followed by the dropwise addition of p-toluenesulfonyl chloride (TsCl, 1.2 equiv.) dissolved in DCM.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC.

-

Causality: The reaction is run at low temperature to control exothermicity and prevent side reactions. Triethylamine neutralizes the HCl generated during the reaction.

-

-

Final Workup and Purification:

-

Upon completion, perform an aqueous workup to remove excess reagents and salts.

-

Purify the final product by flash column chromatography.

-

Characterize the final tosylated product by NMR and verify its enantiomeric purity using chiral HPLC. A high enantiomeric excess (>98%) validates that the chiral integrity was maintained throughout the sequence.

-

Conclusion

This compound is more than just a simple chemical; it is a strategic tool for embedding chirality and three-dimensionality into drug candidates.[4] Its bifunctional nature, when managed with a robust protecting group strategy, allows for sequential, controlled modifications that build molecular complexity while preserving the crucial stereochemical information of the starting block. Understanding the principles of its application, from the causality of reagent choice to the logic of the synthetic workflow, empowers medicinal chemists to rationally design and efficiently synthesize the next generation of stereochemically pure therapeutics.[2]

References

Navigating the Reactivity of the Secondary Amine in 3-(2-Piperidyl)-1-propanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, with its derivatives forming the basis of numerous therapeutic agents.[1][2][3] The reactivity of the nitrogen atom within this heterocyclic system is of paramount importance for the synthesis of new chemical entities with tailored pharmacological profiles. This guide provides a comprehensive exploration of the chemical behavior of the secondary amine in 3-(2-Piperidyl)-1-propanol, a bifunctional molecule with significant potential in drug discovery and development. We will delve into the nuanced interplay of steric, electronic, and conformational factors that govern its reactivity, and present detailed, field-proven protocols for its key transformations. This document is intended to serve as a practical and authoritative resource for researchers engaged in the synthesis and modification of piperidine-based compounds.

Introduction: The Strategic Importance of the Piperidine Moiety

The piperidine ring is a privileged scaffold in drug design, appearing in a vast array of FDA-approved drugs and natural products.[1][2] Its prevalence stems from its ability to impart favorable physicochemical properties, such as aqueous solubility and metabolic stability, while providing a three-dimensional framework for precise ligand-receptor interactions. The secondary amine of 2-substituted piperidines, such as 3-(2-Piperidyl)-1-propanol, serves as a critical handle for molecular elaboration, allowing for the introduction of diverse functionalities that can modulate biological activity.[4] Understanding and controlling the reactivity of this amine is therefore a central challenge and opportunity in the synthesis of novel piperidine derivatives.

Molecular Architecture and its Influence on Reactivity

The chemical personality of the secondary amine in 3-(2-Piperidyl)-1-propanol is not dictated by the nitrogen atom in isolation. Rather, it is a consequence of the molecule's unique three-dimensional structure and the interplay of various intramolecular forces.

Steric Hindrance: The Gatekeeper at the 2-Position

The presence of the 3-hydroxypropyl substituent at the C2 position of the piperidine ring introduces significant steric bulk around the secondary amine.[5] This steric hindrance is a dominant factor governing the accessibility of the nitrogen's lone pair of electrons to incoming electrophiles.[6] Consequently, reaction rates at the nitrogen can be substantially lower compared to unsubstituted piperidine. The choice of reagents and reaction conditions must therefore be carefully considered to overcome this steric barrier.

Electronic Effects and Basicity

The nitrogen atom in a saturated heterocyclic amine like piperidine possesses a lone pair of electrons in an sp³-hybridized orbital, rendering it basic and nucleophilic.[7] The alkyl groups of the ring are electron-donating, which increases the electron density on the nitrogen and enhances its basicity compared to acyclic secondary amines.[7] The pKa of the conjugate acid of a typical piperidine is around 11, indicating a relatively strong base. However, the substituent at the 2-position can subtly modulate this basicity through inductive effects.

The Role of the Propanol Sidechain: Intramolecular Interactions

The hydroxyl group of the propanol side chain can engage in intramolecular hydrogen bonding with the secondary amine.[8][9] This interaction can influence the conformational preference of the molecule and may impact the availability of the nitrogen's lone pair for external reactions. The formation of a transient hydrogen bond can decrease the nucleophilicity of the amine by partially delocalizing the lone pair.

Below is a diagram illustrating the key structural features influencing the reactivity of 3-(2-Piperidyl)-1-propanol.

Caption: Key factors influencing the secondary amine reactivity.

Key Transformations of the Secondary Amine

The secondary amine of 3-(2-Piperidyl)-1-propanol is a versatile functional group that can participate in a variety of chemical transformations. This section details the most common and synthetically useful reactions, providing both mechanistic insights and practical experimental protocols.

N-Alkylation: Expanding the Molecular Framework

N-alkylation is a fundamental reaction for introducing new carbon-based substituents onto the piperidine nitrogen. This transformation is crucial for modulating properties such as lipophilicity, receptor affinity, and metabolic stability.

Direct N-alkylation typically proceeds via an SN2 mechanism, where the amine acts as a nucleophile, attacking an alkyl halide or other suitable electrophile.[10] Due to the steric hindrance around the nitrogen in 2-substituted piperidines, the choice of alkylating agent and reaction conditions is critical to achieve good yields and avoid side reactions, such as over-alkylation to form quaternary ammonium salts.[11][12]

Reductive amination offers a milder and often more selective alternative.[11] This two-step, one-pot process involves the initial formation of an iminium ion from the reaction of the amine with an aldehyde or ketone, followed by in-situ reduction with a hydride reagent like sodium triacetoxyborohydride (NaBH(OAc)₃).

Protocol 1: Direct N-Alkylation with an Alkyl Halide

-

Dissolution: Dissolve 3-(2-Piperidyl)-1-propanol (1.0 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq) in a suitable aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF).

-

Addition of Alkylating Agent: Slowly add the alkyl halide (1.1 eq) to the stirred solution at room temperature. For highly reactive alkylating agents, cooling the reaction mixture to 0 °C is recommended to control the reaction rate and minimize side products.[12]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, filter off the base and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation via Reductive Amination

-

Iminium Ion Formation: Dissolve 3-(2-Piperidyl)-1-propanol (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a chlorinated solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirred solution at room temperature. The use of NaBH(OAc)₃ is advantageous due to its selectivity for iminium ions over carbonyls.[11]

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the residue by flash chromatography.

The following diagram illustrates the workflow for N-alkylation.

Caption: Workflow for N-alkylation reactions.

N-Acylation: Introduction of Amide Functionality

N-acylation is a robust method for converting the secondary amine into an amide. Amides are prevalent in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding interactions with biological targets.

N-acylation typically involves the nucleophilic attack of the amine on an activated carboxylic acid derivative, such as an acyl chloride or an anhydride. The reaction is generally fast and high-yielding. The use of a non-nucleophilic base is often required to scavenge the acidic byproduct (e.g., HCl).

Protocol 3: N-Acylation with an Acyl Chloride

-

Dissolution: Dissolve 3-(2-Piperidyl)-1-propanol (1.0 eq) and a tertiary amine base like triethylamine (TEA, 1.5 eq) or pyridine in an anhydrous aprotic solvent (e.g., DCM, THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acylating Agent: Cool the solution to 0 °C and add the acyl chloride (1.1 eq) dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC or LC-MS.

-

Work-up: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes key physicochemical properties of 3-(2-Piperidyl)-1-propanol.

| Property | Value | Source |

| Molecular Formula | C₈H₁₇NO | [13][14] |

| Molecular Weight | 143.23 g/mol | [13][14] |

| IUPAC Name | 3-(piperidin-2-yl)propan-1-ol | [14] |

| CAS Number | 24448-89-3 | [13][14] |

Conclusion

The secondary amine in 3-(2-Piperidyl)-1-propanol presents a rich and nuanced reactivity profile. A thorough understanding of the interplay between steric hindrance, electronic effects, and potential intramolecular interactions is essential for designing successful synthetic strategies. The protocols detailed in this guide provide a robust starting point for the N-alkylation and N-acylation of this versatile building block, enabling the creation of novel and diverse molecular architectures for drug discovery and development. By leveraging these insights and methodologies, researchers can effectively navigate the chemical landscape of 2-substituted piperidines and unlock their full therapeutic potential.

References

- 1. [Co(TPP)]‐Catalyzed Formation of Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajchem-a.com [ajchem-a.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Amine Reactivity [www2.chemistry.msu.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. chemsynthesis.com [chemsynthesis.com]

- 14. 2-Piperidinepropanol | C8H17NO | CID 32383 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Reactivity of the Primary Alcohol in 3-(2-Piperidyl)-1-propanol

For Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist

Abstract

3-(2-Piperidyl)-1-propanol is a bifunctional molecule of significant interest in medicinal chemistry and synthetic organic chemistry, featuring a secondary amine within a piperidine ring and a terminal primary alcohol. This guide provides a detailed exploration of the reactivity of the primary alcohol moiety, offering insights into its synthetic transformations. We will dissect the mechanistic underpinnings of key reactions, provide field-tested experimental protocols, and present data in a clear, comparative format. The inherent basicity of the piperidine nitrogen presents both challenges and opportunities in the selective functionalization of the primary alcohol, a central theme that will be explored throughout this document.

Introduction: Structural and Electronic Considerations

The reactivity of the primary alcohol in 3-(2-Piperidyl)-1-propanol is intrinsically linked to the molecule's overall structure. The presence of the piperidine ring, a basic secondary amine, at the 3-position relative to the hydroxyl group, introduces unique electronic and steric effects that must be considered during synthetic planning.

The lone pair of electrons on the nitrogen atom can influence the reactivity of the distal alcohol through intramolecular hydrogen bonding, potentially modulating its nucleophilicity. Furthermore, the nitrogen's basicity necessitates careful selection of reagents and reaction conditions to avoid undesired side reactions, such as salt formation or competing N-alkylation/acylation. The conformational flexibility of the piperidine ring and the three-carbon linker also contributes to the steric environment around the hydroxyl group, which can affect the approach of bulky reagents.

Key Structural Features:

-

Primary Alcohol: A nucleophilic hydroxyl group at the terminus of a propyl chain, readily available for a variety of transformations.

-

Piperidine Ring: A cyclic secondary amine that imparts basicity and can participate in intramolecular interactions.

-

Propyl Linker: A flexible three-carbon chain separating the two functional groups, influencing their relative spatial orientation.

Synthetic Transformations of the Primary Alcohol

The primary alcohol of 3-(2-Piperidyl)-1-propanol is a versatile handle for the introduction of diverse functional groups and for building molecular complexity. This section will detail common and impactful transformations, providing both mechanistic rationale and actionable protocols.

Oxidation to the Aldehyde and Carboxylic Acid

The oxidation of the primary alcohol to an aldehyde or a carboxylic acid is a fundamental transformation in organic synthesis. The choice of oxidant and reaction conditions is critical to achieve the desired oxidation state and to avoid over-oxidation or reaction with the piperidine nitrogen.

The Swern oxidation is a mild and efficient method for converting primary alcohols to aldehydes, operating at low temperatures to minimize side reactions.[1][2] This protocol utilizes dimethyl sulfoxide (DMSO) as the oxidant, activated by oxalyl chloride or trifluoroacetic anhydride. The basic conditions of the final workup are generally compatible with the piperidine moiety.

Mechanism Overview:

-

Activation of DMSO with oxalyl chloride to form the electrophilic chlorosulfonium ion.

-

Reaction of the alcohol with the chlorosulfonium ion to form an alkoxysulfonium salt.

-

Addition of a hindered, non-nucleophilic base (e.g., triethylamine) to deprotonate the carbon adjacent to the oxygen, inducing an intramolecular elimination to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.

Caption: Experimental workflow for the Swern oxidation of 3-(2-Piperidyl)-1-propanol.

Experimental Protocol: Swern Oxidation

-

To a stirred solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (N₂ or Ar), add a solution of dimethyl sulfoxide (2.5 eq.) in DCM dropwise.

-

Stir the mixture for 30 minutes at -78 °C.

-

Add a solution of 3-(2-Piperidyl)-1-propanol (1.0 eq.) in DCM dropwise, ensuring the internal temperature does not exceed -65 °C.

-

Stir for 1 hour at -78 °C.

-

Add triethylamine (5.0 eq.) dropwise, and allow the reaction mixture to warm to room temperature over 1 hour.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude aldehyde.

-

Purify by column chromatography on silica gel.

For substrates sensitive to the conditions of the Swern oxidation, the Dess-Martin periodinane (DMP) oxidation offers a milder alternative.[3][4][5] This reaction proceeds at room temperature and is known for its high chemoselectivity and tolerance of various functional groups, including amines.[3]

Experimental Protocol: DMP Oxidation

-

To a solution of 3-(2-Piperidyl)-1-propanol (1.0 eq.) in DCM, add Dess-Martin periodinane (1.2 eq.) in one portion at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

-

Stir vigorously until the layers are clear.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography.

For the synthesis of 3-(2-Piperidyl)propanoic acid, a stronger oxidizing agent is required. Jones oxidation, which utilizes chromic acid (generated in situ from chromium trioxide and sulfuric acid in acetone), is a classic and effective method for the oxidation of primary alcohols to carboxylic acids.[6][7][8][9] The highly acidic nature of the Jones reagent will protonate the piperidine nitrogen, forming a salt, which generally protects it from oxidation.

Mechanism Overview:

-

Formation of a chromate ester from the alcohol and chromic acid.

-

Base (water) assisted elimination to form the aldehyde.

-

Hydration of the aldehyde in the aqueous acidic medium.

-

Formation of a second chromate ester from the hydrate.

-

A subsequent elimination yields the carboxylic acid.

| Oxidation Method | Reagents | Product | Key Advantages | Key Considerations |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N | Aldehyde | Mild conditions, high yields | Requires low temperatures, malodorous byproducts |

| DMP Oxidation | Dess-Martin Periodinane | Aldehyde | Room temperature, high chemoselectivity | Reagent is expensive and potentially explosive |

| Jones Oxidation | CrO₃, H₂SO₄, Acetone | Carboxylic Acid | Strong and efficient for carboxylic acid synthesis | Harsh acidic conditions, use of toxic chromium |

Esterification

Esterification of the primary alcohol in 3-(2-Piperidyl)-1-propanol can be achieved through various methods. The choice of method often depends on the nature of the carboxylic acid to be coupled and the desired reaction conditions.

While Fischer esterification (acid-catalyzed reaction with a carboxylic acid) is a straightforward method, the presence of the basic piperidine nitrogen can lead to salt formation, potentially impeding the reaction. However, with a sufficient excess of the acid catalyst, this method can be viable.

A more reliable and generally higher-yielding method involves the use of an acyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine. The base serves to neutralize the HCl generated during the reaction.

Experimental Protocol: Esterification with an Acyl Chloride

-

Dissolve 3-(2-Piperidyl)-1-propanol (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM at 0 °C under an inert atmosphere.

-

Add the acyl chloride (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the layers and extract the aqueous phase with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting ester by column chromatography.

Ether Synthesis

The Williamson ether synthesis is a robust method for forming ethers from an alcohol and an alkyl halide.[10][11][12] This reaction proceeds via an Sₙ2 mechanism and requires the deprotonation of the alcohol to form a more nucleophilic alkoxide.[10][11][13]

Mechanism Overview:

-

Deprotonation of the primary alcohol with a strong base (e.g., NaH) to form the sodium alkoxide.

-

Nucleophilic attack of the alkoxide on a primary or secondary alkyl halide, displacing the halide and forming the ether linkage.

Caption: Generalized workflow for the Williamson ether synthesis.

Experimental Protocol: Williamson Ether Synthesis

-

To a suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 3-(2-Piperidyl)-1-propanol (1.0 eq.) in THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude ether by column chromatography.

Conclusion

The primary alcohol in 3-(2-Piperidyl)-1-propanol is a highly versatile functional group that can be readily transformed into a variety of other functionalities, including aldehydes, carboxylic acids, esters, and ethers. Successful manipulation of this alcohol requires careful consideration of the basic piperidine nitrogen. By selecting appropriate reagents and reaction conditions, the inherent reactivity of the primary alcohol can be effectively harnessed for the synthesis of complex molecules for applications in drug discovery and development. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in this field.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 3. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 5. Dess-Martin Oxidation [organic-chemistry.org]

- 6. Jones oxidation - Wikipedia [en.wikipedia.org]

- 7. Jones Oxidation [organic-chemistry.org]

- 8. Jones Oxidation - Chemistry Steps [chemistrysteps.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. jk-sci.com [jk-sci.com]

- 12. Khan Academy [khanacademy.org]

- 13. chem.libretexts.org [chem.libretexts.org]

Harnessing the Power of Form: A Technical Guide to 3-(2-Piperidyl)-1-propanol as a Free Base and its Hydrochloride Salt

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The selection of an active pharmaceutical ingredient's (API) form—most commonly between a free base and a salt—is a pivotal decision in the drug development pipeline. This choice profoundly influences a compound's physicochemical properties, impacting everything from its stability and solubility to its bioavailability and manufacturability.[1][2] This guide provides an in-depth technical examination of 3-(2-Piperidyl)-1-propanol, a key heterocyclic building block, in its free base and hydrochloride (HCl) salt forms. We will explore the causal relationships behind their differing properties, provide validated protocols for their interconversion and characterization, and offer a logical framework for selecting the optimal form for specific research and development applications.

Introduction: The Strategic Imperative of Salt Selection

Approximately 50% of all medications are administered as salts, a testament to the power of this simple chemical modification to overcome suboptimal properties of a parent drug molecule.[1][3] For ionizable compounds like the secondary amine 3-(2-Piperidyl)-1-propanol, the free base represents the neutral, parent molecule. While essential for certain chemical reactions and for understanding intrinsic activity, the free base often presents challenges in aqueous solubility and stability.

Conversion to a salt form, such as a hydrochloride, involves a straightforward acid-base reaction where the amine's basic nitrogen atom is protonated.[4][5] This transformation into an ionic compound can dramatically enhance aqueous solubility, improve chemical and physical stability, and result in a crystalline solid that is easier to handle, purify, and formulate.[6][7] The decision is not trivial; selecting the salt form early, ideally before long-term toxicology studies, can prevent costly and time-consuming repetitions of safety, formulation, and stability studies later in development.[1] This guide will use 3-(2-Piperidyl)-1-propanol as a practical case study to illuminate these critical principles.

Comparative Physicochemical Profile: Free Base vs. Hydrochloride Salt

The fundamental differences between the free base and its hydrochloride salt are best understood through a direct comparison of their physicochemical properties. These properties are the primary drivers for selecting one form over the other for a given application.

| Property | 3-(2-Piperidyl)-1-propanol (Free Base) | 3-(2-Piperidyl)-1-propanol HCl (Salt) | Rationale for Difference |

| CAS Number | 24448-89-3[8] | 90226-88-3[9] | Different chemical entities. |

| Molecular Formula | C₈H₁₇NO[8] | C₈H₁₈ClNO | Addition of one molecule of HCl. |

| Molecular Weight | 143.23 g/mol | 179.69 g/mol | The mass of HCl is incorporated. |

| Appearance | Likely a liquid or low-melting solid | Crystalline solid | Ionic salts form strong crystal lattices, leading to higher melting points and a solid state at room temperature.[10] |

| Melting Point | Data not widely available | Data not widely available, but expected to be significantly higher than the free base.[9] | The strong ionic forces in the salt's crystal lattice require more energy to overcome than the intermolecular forces of the free base.[10] |

| Solubility in Water | Low to moderate | High[6][11] | As an ionic compound, the salt readily dissociates in polar solvents like water, leading to significantly increased solubility.[4][5] |

| Solubility in Non-Polar Organic Solvents (e.g., Ether, Hexane) | High | Very Low | The non-polar free base is soluble in lipophilic solvents, whereas the highly polar, ionic salt is not.[12] |

| Chemical Stability | Susceptible to oxidation | More stable to oxidation[13][14] | The lone pair of electrons on the free base's nitrogen is reactive and can be oxidized. In the salt form, this lone pair is protonated, making it unavailable for oxidative reactions.[13] |

| Hygroscopicity | Generally low | Can be hygroscopic | The ionic nature of salts can attract and absorb atmospheric water, although this varies greatly depending on the crystal form. |

| pKa (of conjugate acid) | ~10-11 (Estimated based on piperidine)[15] | Not applicable | pKa is an intrinsic property of the ionizable group. The salt is the protonated form of that group. |

Synthesis and Controlled Interconversion

The ability to efficiently synthesize the desired form and convert between the free base and salt is fundamental to laboratory practice.

Synthesis of the Free Base (Illustrative)

A common route to N-substituted piperidines involves the alkylation of piperidine. While a specific synthesis for 3-(2-Piperidyl)-1-propanol is not detailed in the provided search results, a plausible method involves the reaction of 2-piperidineethanol with a suitable electrophile or a multi-step synthesis starting from 2-chloropyridine. For the purpose of this guide, we will assume the free base is the starting material for salt formation.

Protocol 1: Conversion of Free Base to Hydrochloride Salt

This protocol is a standard and reliable method for producing the hydrochloride salt from the free amine using a solution of HCl in an organic solvent. The use of a non-aqueous solvent is critical to precipitate the salt and avoid contamination with water.[16]

Causality: The free base is soluble in a solvent like diethyl ether, while its ionic hydrochloride salt is not. Adding HCl triggers an acid-base reaction, forming the insoluble salt which then precipitates from the solution, allowing for easy isolation.[17]

Materials:

-

3-(2-Piperidyl)-1-propanol (Free Base)

-

Anhydrous Diethyl Ether (or Ethyl Acetate)

-

2.0 M Hydrogen Chloride solution in Diethyl Ether

-

Round-bottom flask, magnetic stirrer, dropping funnel

-

Buchner funnel and filter paper

-

Vacuum desiccator

Procedure:

-

Dissolve 1.0 equivalent of the 3-(2-Piperidyl)-1-propanol free base in a minimal amount of anhydrous diethyl ether in a round-bottom flask with stirring.

-

Cool the solution to 0-4 °C using an ice bath. This minimizes side reactions and often improves crystal formation.

-

Slowly add 1.05 equivalents of 2.0 M HCl in diethyl ether dropwise to the stirred solution. A slight excess of HCl ensures complete conversion.

-

Observe the formation of a white precipitate.

-

After the addition is complete, allow the mixture to stir at 0-4 °C for an additional 30 minutes to ensure complete precipitation.[17]

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.

-

Dry the resulting white solid under vacuum in a desiccator to yield pure 3-(2-Piperidyl)-1-propanol hydrochloride.

Protocol 2: Conversion of Hydrochloride Salt to Free Base

This protocol describes the liberation of the free amine from its salt form through neutralization with a mild base, followed by extraction.

Causality: The water-soluble HCl salt is treated with an aqueous base (e.g., sodium bicarbonate), which removes the proton from the piperidinium ion, regenerating the neutral free base. The free base, being less water-soluble and more soluble in organic solvents, can then be efficiently extracted from the aqueous phase using a solvent like dichloromethane or ethyl acetate.[18]

Materials:

-

This compound

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution (or 1M NaOH)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Separatory funnel

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Dissolve the hydrochloride salt in a minimal amount of deionized water.

-

Transfer the solution to a separatory funnel.

-

Slowly add saturated aqueous NaHCO₃ solution until the effervescence ceases and the pH of the aqueous layer is basic (pH > 8).

-

Extract the aqueous layer three times with DCM. Combine the organic layers. The multiple extractions ensure complete recovery of the product.

-

Dry the combined organic layers over anhydrous MgSO₄ to remove residual water.

-

Filter off the drying agent.

-

Remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the 3-(2-Piperidyl)-1-propanol free base.

Analytical Characterization: Confirming Identity and Form

Proper analytical characterization is essential to confirm the successful synthesis or conversion and to verify the purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: In the free base, the protons on the carbons adjacent to the nitrogen (the α-protons) will have a specific chemical shift. Upon protonation to form the HCl salt, these α-protons will typically shift downfield (to a higher ppm value) due to the electron-withdrawing effect of the newly formed positive charge on the nitrogen. The N-H proton will also appear as a broad signal.

-

¹³C NMR: Similar to ¹H NMR, the α-carbons will experience a downfield shift upon salt formation.

-

-

Infrared (IR) Spectroscopy:

-

Free Base: A characteristic N-H stretch for the secondary amine will be visible around 3300-3500 cm⁻¹.

-

HCl Salt: The N-H stretch is replaced by a broad and strong N⁺-H stretch, often appearing between 2400-3200 cm⁻¹, which is a hallmark of an ammonium salt.

-

-

Melting Point Analysis: A sharp, well-defined melting point for the hydrochloride salt is a strong indicator of purity. The free base, if a solid, will have a distinctly different and lower melting point.

-

Solubility Test: A simple but effective test is to check the solubility in water versus a non-polar organic solvent like hexane. The HCl salt will dissolve readily in water but not in hexane, while the free base will show the opposite behavior.

Practical Implications in Research and Development

The choice between the free base and the hydrochloride salt is dictated by the intended application. The distinct properties of each form have significant consequences for experimental design and product development.

-

For Chemical Synthesis: If the nitrogen atom of 3-(2-Piperidyl)-1-propanol is intended to act as a nucleophile in a subsequent reaction (e.g., alkylation, acylation), the free base must be used.[12] The protonated nitrogen of the HCl salt is not nucleophilic. If starting with the salt, it must first be converted to the free base as described in Protocol 2.

-

For Formulation and Pre-formulation Studies: The hydrochloride salt is almost always preferred.[19] Its superior aqueous solubility is critical for developing oral or injectable dosage forms, as dissolution is often the rate-limiting step for absorption.[5][6] Its enhanced stability also contributes to a longer shelf-life for the final drug product.[7]

-

For Handling, Weighing, and Storage: For routine laboratory use, the hydrochloride salt is often more convenient. As a stable, crystalline solid, it is non-volatile, easier to weigh accurately, and less prone to degradation from atmospheric oxidation compared to the potentially liquid or oily and reactive free base.[13][14]

Conclusion

The free base and hydrochloride salt of 3-(2-Piperidyl)-1-propanol are not interchangeable. They are distinct chemical entities with vastly different physicochemical properties that dictate their utility. The free base is the reactive, nucleophilic form essential for certain synthetic transformations, while the hydrochloride salt is the stable, soluble, and easily handled form that is superior for formulation, storage, and most biological applications. A thorough understanding of these differences, coupled with the ability to perform and validate their interconversion, empowers researchers and drug developers to make informed, strategic decisions that accelerate the path from discovery to application.

References

- 1. pharmtech.com [pharmtech.com]